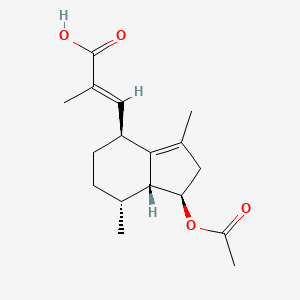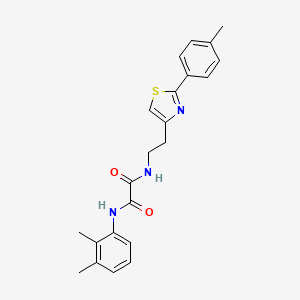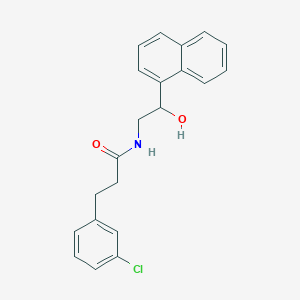
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide, also known as CMMP, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. CMMP is a member of the enamide family, which is known for its diverse pharmacological properties. In
作用機序
The mechanism of action of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to cause inflammation and pain, and their inhibition by N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide results in the reduction of these symptoms. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the breakdown of cellular components and ultimately cell death.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and arthritis. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the major advantages of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide is its low toxicity profile, which makes it a safe compound for use in lab experiments. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide is also relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide. One area of interest is the development of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide derivatives with improved solubility and potency. Another area of interest is the investigation of the potential of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide and its potential interactions with other drugs.
合成法
The synthesis of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide involves the reaction of 5-chloro-2-methoxy-3-methylphenylamine with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide in high yield and purity.
科学的研究の応用
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
特性
IUPAC Name |
N-(5-chloro-2-methoxy-3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-4-10(14)13-9-6-8(12)5-7(2)11(9)15-3/h4-6H,1H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKSDZNUDFQINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)NC(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2952712.png)
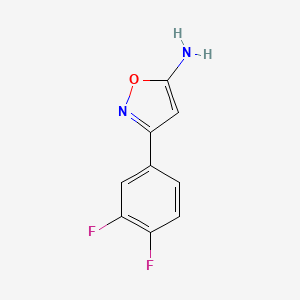
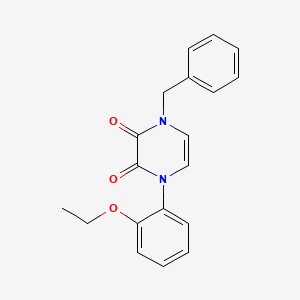
![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)

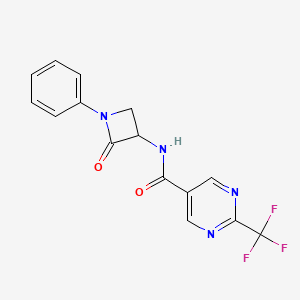
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2952723.png)
